molecular formula C14H8ClF2N3O2S B2593790 N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide CAS No. 735322-75-5

N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2593790
CAS No.: 735322-75-5
M. Wt: 355.74
InChI Key: JIYBUHTZSOOMFT-UHFFFAOYSA-N
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Description

N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide is a chemical compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse pharmacological properties and are widely used in various scientific research fields. The structure of this compound includes a quinoxaline ring substituted with a chlorine atom at the 3-position and a sulfonamide group attached to a difluorobenzene ring.

Scientific Research Applications

N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases and kinases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can affect the expression of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxic effects at high doses include cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide typically involves the reaction of 3-chloroquinoxaline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
  • N-(3-chloroquinoxalin-2-yl)methanesulfonamide
  • N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzene-1-sulfonamide is unique due to the presence of the difluorobenzene ring, which can enhance its chemical stability and biological activity. The combination of the quinoxaline and sulfonamide moieties also contributes to its diverse pharmacological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3O2S/c15-13-14(19-11-4-2-1-3-10(11)18-13)20-23(21,22)12-7-8(16)5-6-9(12)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYBUHTZSOOMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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